molecular formula C12H14N4S3 B13365390 3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365390
M. Wt: 310.5 g/mol
InChI Key: YINNTOHBIGKREQ-UHFFFAOYSA-N
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Description

Isopropyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isopropyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or sulfides.

Scientific Research Applications

Isopropyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to specific interactions that result in its pharmacological effects . For example, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and thienylmethyl groups contribute to its unique pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H14N4S3

Molecular Weight

310.5 g/mol

IUPAC Name

3-(propan-2-ylsulfanylmethyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H14N4S3/c1-8(2)18-7-10-13-14-12-16(10)15-11(19-12)6-9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3

InChI Key

YINNTOHBIGKREQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)CC3=CC=CS3

Origin of Product

United States

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